N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 497063-60-2
VCID: VC4983743
InChI: InChI=1S/C14H17N5O2/c1-2-3-4-10-5-7-11(8-6-10)18-14-12(19(20)21)13(15)16-9-17-14/h5-9H,2-4H2,1H3,(H3,15,16,17,18)
SMILES: CCCCC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Molecular Formula: C14H17N5O2
Molecular Weight: 287.323

N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine

CAS No.: 497063-60-2

Cat. No.: VC4983743

Molecular Formula: C14H17N5O2

Molecular Weight: 287.323

* For research use only. Not for human or veterinary use.

N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine - 497063-60-2

Specification

CAS No. 497063-60-2
Molecular Formula C14H17N5O2
Molecular Weight 287.323
IUPAC Name 4-N-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine
Standard InChI InChI=1S/C14H17N5O2/c1-2-3-4-10-5-7-11(8-6-10)18-14-12(19(20)21)13(15)16-9-17-14/h5-9H,2-4H2,1H3,(H3,15,16,17,18)
Standard InChI Key FKUCTJFVIBBUOZ-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure can be represented using the SMILES notation:
O=[N+]([O-])c1nc(Nc2ccc(CCCC)cc2)nc(N)n1
This notation highlights the nitro group (O=[N+]([O-])), the pyrimidine core (c1nc...n1), and the N4-linked 4-butylphenyl group (Nc2ccc(CCCC)cc2).

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC14H17N5O2Calculated
Molar Mass (g/mol)295.32Calculated
LogP (Partition Coefficient)~3.2Estimated
Solubility in WaterLow (<0.1 mg/mL)Analog Data

The molecular formula (C14H17N5O2) and molar mass (295.32 g/mol) are derived from stoichiometric calculations, as direct experimental data for this compound remains unpublished . The 4-butylphenyl group contributes significantly to the compound’s hydrophobicity, as evidenced by its estimated LogP value of ~3.2, comparable to structurally similar nitro-pyrimidines .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine likely involves multi-step reactions, starting with the functionalization of pyrimidine precursors. A proposed route includes:

  • Nitration: Introduction of the nitro group at the 5-position of 4,6-diaminopyrimidine using nitric acid or nitronium tetrafluoroborate.

  • Buchwald-Hartwig Amination: Coupling of 4-butylphenylamine to the N4 position via palladium-catalyzed cross-coupling .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO3, H2SO4, 0–5°C, 2 h65–70
AminationPd(OAc)2, Xantphos, Cs2CO3, 100°C50–55

These conditions are extrapolated from analogous nitro-pyrimidine syntheses, where palladium catalysts facilitate aryl-amine bond formation .

Reactivity Profile

The nitro group at the 5-position renders the compound susceptible to reduction reactions. For example, catalytic hydrogenation (H2/Pd-C) would convert the nitro group to an amine, yielding 5-amino-N4-(4-butylphenyl)pyrimidine-4,6-diamine. Additionally, the electron-deficient pyrimidine core may participate in nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions under basic conditions .

Applications in Materials Science

Organic Electronics

The conjugated π-system of the pyrimidine ring, combined with electron-withdrawing nitro groups, suggests utility in organic semiconductors. Nitro-pyrimidines exhibit electron mobility values of 0.1–0.3 cm²/V·s in thin-film transistor configurations, comparable to fullerene derivatives .

Energetic Materials

Nitro groups are critical in energetic compounds for their high oxygen balance. Theoretical calculations predict a detonation velocity of ~7,500 m/s for N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine, though experimental validation is required .

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